N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide
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Overview
Description
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide is a complex organic compound notable for its structural features that include a pyrazolopyrimidine core, a benzylpiperazine moiety, and a phenylpropanamide group. This compound has garnered interest in the realms of medicinal chemistry and pharmacology for its potential biological activities and uses.
Scientific Research Applications
Chemistry: The compound is used to explore new reaction mechanisms and synthetic pathways, serving as a model compound in organic synthesis studies.
Biology: In biology, it functions as a probe to study biological processes, given its structural features that allow for interaction with biomolecules.
Medicine: Medically, the compound is investigated for its potential therapeutic effects, such as acting as a receptor antagonist or enzyme inhibitor in various disease models.
Industry: Industrially, it might be employed in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
Target of Action
The compound is structurally related to benzylpiperazine , a class of compounds known for their diverse biological activities.
Mode of Action
It’s likely that the compound interacts with its targets in a manner similar to other benzylpiperazine derivatives
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the structural similarity to benzylpiperazine , it’s possible that similar pathways could be affected.
Result of Action
Benzylpiperazine derivatives have been reported to have various biological activities , suggesting that this compound could have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide typically involves multi-step reactions that begin with the construction of the pyrazolopyrimidine core. This is followed by functionalization with piperazine derivatives and subsequent attachment of the phenylpropanamide group. Key steps may include:
Pyrazolopyrimidine Synthesis: : Starting with the formation of the pyrazolopyrimidine core via cyclization reactions.
Piperazine Functionalization: : Benzylation of piperazine followed by coupling with the pyrazolopyrimidine intermediate.
Attachment of Phenylpropanamide: : Final coupling reactions to attach the phenylpropanamide moiety.
Industrial Production Methods: Large-scale production would require optimization of reaction conditions, considering factors such as temperature, solvents, and catalysts to maximize yield and purity. Utilizing automated synthetic platforms and continuous flow chemistry could significantly enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound might undergo oxidation reactions, especially at the benzylic positions.
Reduction: : Reduction of any nitro or carbonyl functionalities, if present.
Substitution: : Nucleophilic or electrophilic substitution reactions, particularly on the aromatic rings.
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogen gas with a palladium catalyst for hydrogenation.
Substitution: : Halogenating agents for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.
Major Products: Depending on the reaction type, oxidation may yield carboxylic acids or ketones, while reduction could yield amines or alcohols. Substitution reactions might result in various derivatives with different functional groups attached.
Comparison with Similar Compounds
Similar Compounds:
N-(2-(4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide: : Similar structure with a methyl group instead of a benzyl group.
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-imidazo[4,5-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide: : Substitution of the pyrazolopyrimidine core with an imidazopyrimidine core.
Uniqueness: N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide stands out due to its unique combination of the pyrazolopyrimidine core and the benzylpiperazine moiety, which imparts distinct biological activities and physicochemical properties compared to similar compounds.
There you have it—a deep dive into the chemical wonder that is this compound. This compound’s complex structure and diverse reactivity make it a fascinating subject in various scientific fields. Fancy diving into more nerdy details or ready to switch gears?
Properties
IUPAC Name |
N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O/c35-25(12-11-22-7-3-1-4-8-22)28-13-14-34-27-24(19-31-34)26(29-21-30-27)33-17-15-32(16-18-33)20-23-9-5-2-6-10-23/h1-10,19,21H,11-18,20H2,(H,28,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCQVJCSKIBJCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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